Cas no 250-65-7 (Thieno[3,4-b]thiophene)
Thieno[3,4-b]thiophene Chemical and Physical Properties
Names and Identifiers
-
- Thieno[3,4-b]thiophene
- thieno[2,3-c]thiophene
- 1,5-Thiophthene
- thieno(3,4-b)thiophene
- thiopheno[3,2-c]thiophene
- PFZLGKHSYILJTH-UHFFFAOYSA-N
- FCH1414884
- SY238332
- AX8281557
- ST50975421
- SCHEMBL169890
- AS-57703
- DB-189498
- AKOS022173330
- CS-0450339
- MFCD01096550
- DTXSID00334271
- F19736
- 250-65-7
-
- MDL: MFCD01096550
- Inchi: 1S/C6H4S2/c1-2-8-6-4-7-3-5(1)6/h1-4H
- InChI Key: PFZLGKHSYILJTH-UHFFFAOYSA-N
- SMILES: S1C=CC2=CSC=C12
Computed Properties
- Exact Mass: 139.97552
- Monoisotopic Mass: 139.97544247g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 92.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5
- XLogP3: 2.6
Experimental Properties
- PSA: 0
Thieno[3,4-b]thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY238332-0.25g |
Thieno[3,4-b]thiophene |
250-65-7 | ≥97% | 0.25g |
¥7500.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY238332-1g |
Thieno[3,4-b]thiophene |
250-65-7 | ≥97% | 1g |
¥9136.00 | 2025-04-16 | |
| eNovation Chemicals LLC | D696928-0.25g |
Thieno[3,4-b]thiophene |
250-65-7 | 97% | 0.25g |
$910 | 2024-07-20 | |
| eNovation Chemicals LLC | D696928-1g |
Thieno[3,4-b]thiophene |
250-65-7 | 97% | 1g |
$1650 | 2024-07-20 | |
| Alichem | A169005954-1g |
Thieno[3,4-b]thiophene |
250-65-7 | 95% | 1g |
$2120.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D696928-0.1g |
Thieno[3,4-b]thiophene |
250-65-7 | 97% | 0.1g |
$910 | 2025-02-19 | |
| eNovation Chemicals LLC | D696928-1g |
Thieno[3,4-b]thiophene |
250-65-7 | 97% | 1g |
$1650 | 2025-02-19 | |
| eNovation Chemicals LLC | D696928-0.25g |
Thieno[3,4-b]thiophene |
250-65-7 | 97% | 0.25g |
$910 | 2025-02-19 | |
| eNovation Chemicals LLC | D696928-0.25g |
Thieno[3,4-b]thiophene |
250-65-7 | 97% | 0.25g |
$910 | 2025-02-18 | |
| eNovation Chemicals LLC | D696928-0.1g |
Thieno[3,4-b]thiophene |
250-65-7 | 97% | 0.1g |
$910 | 2025-02-18 |
Thieno[3,4-b]thiophene Suppliers
Thieno[3,4-b]thiophene Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Thieno[3,4-b]thiophene
Recent Advances in Thieno[3,4-b]thiophene (CAS: 250-65-7) Research and Applications in Chemical Biomedicine
Thieno[3,4-b]thiophene (CAS: 250-65-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biomedicine due to its unique electronic properties and potential applications in drug development, organic electronics, and material science. Recent studies have explored its utility as a building block for novel pharmaceuticals, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Thieno[3,4-b]thiophene exhibit potent inhibitory effects against tyrosine kinases, which are implicated in various cancers. The research team employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy, achieving a 50% inhibitory concentration (IC50) in the nanomolar range for specific cancer cell lines. These findings suggest that Thieno[3,4-b]thiophene derivatives could serve as promising candidates for targeted cancer therapies.
In addition to its anticancer potential, Thieno[3,4-b]thiophene has been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported that sulfonated derivatives of this compound showed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays. This discovery opens new avenues for combating antibiotic-resistant pathogens.
The compound's unique π-conjugated system has also attracted attention in the field of organic bioelectronics. Researchers at MIT have developed Thieno[3,4-b]thiophene-based polymers that exhibit both electronic conductivity and biocompatibility, making them suitable for neural interface applications. These materials show promise for next-generation bioelectronic devices that can seamlessly integrate with biological tissues while maintaining stable electrical performance.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to Thieno[3,4-b]thiophene derivatives. A 2024 paper in Organic Letters described a novel one-pot synthesis method that improves yield by 35% compared to traditional approaches while reducing hazardous byproducts. This methodological improvement could facilitate larger-scale production for both research and potential commercial applications.
Looking forward, the versatility of Thieno[3,4-b]thiophene suggests it will continue to be an important scaffold in medicinal chemistry. Current challenges include improving the pharmacokinetic properties of its derivatives and scaling up production methods. However, with ongoing research addressing these limitations, this compound class may soon transition from bench to bedside in multiple therapeutic areas.
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